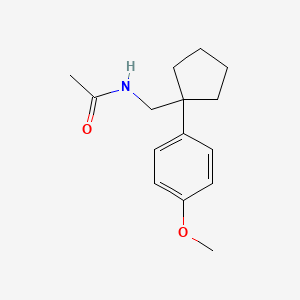
1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a piperazine derivative that has been synthesized using various methods and has shown promising results in several scientific studies.
Wissenschaftliche Forschungsanwendungen
Drug Delivery and Cytotoxicity
One study investigated the encapsulation of lipophilic pyrenyl derivatives, including biologically relevant structures, in a water-soluble metalla-cage. This encapsulation process facilitated the cytotoxic effect of these compounds on human ovarian cancer cells, suggesting a potential application in drug delivery systems (Mattsson et al., 2010).
Inhibition of Soluble Epoxide Hydrolase
Another study discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. The findings indicated that the triazine heterocycle is critical for high potency and selectivity. These compounds showed effects on a serum biomarker, indicating in vivo target engagement and potential application in disease models (Thalji et al., 2013).
Antimicrobial Activity
A study focusing on novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, including compounds with a sulfonyl moiety, demonstrated antimicrobial activity. Some compounds were found to be active, suggesting their potential application in antimicrobial therapies (Ammar et al., 2004).
Antifungal Activity
Research on the amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings evaluated their antifungal activity. The compounds showed moderate to good activity against fungal species like Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans, indicating potential in antifungal treatments (Darandale et al., 2013).
Eigenschaften
IUPAC Name |
1-pyridin-3-yl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c17-16(18,19)26-13-3-5-14(6-4-13)27(24,25)21-8-9-22(15(23)11-21)12-2-1-7-20-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIHCSCWYIEIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

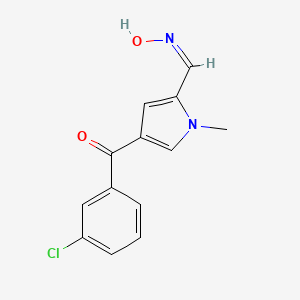

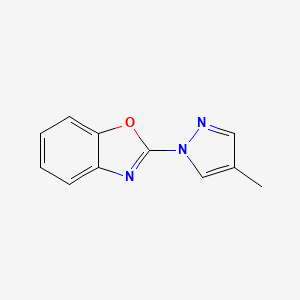
![1-[3-(4-Fluorophenoxy)propyl]piperazine](/img/structure/B2418043.png)
![1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2418044.png)
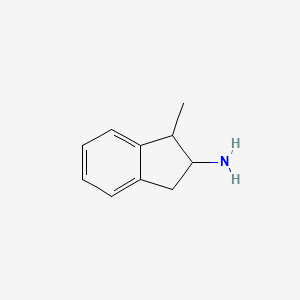

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2418050.png)
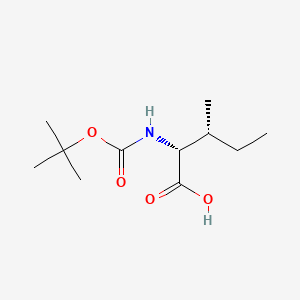

![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
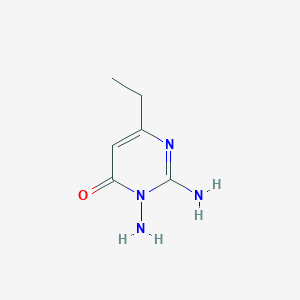
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2418057.png)
